4-(4-fluorophenyl)-2,6-dipyridin-2-ylpyridine
Description
4-(4-Fluorophenyl)-2,6-dipyridin-2-ylpyridine is a heteroaromatic compound featuring a central pyridine ring substituted at the 4-position with a fluorophenyl group and at the 2- and 6-positions with pyridin-2-yl groups. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(4-fluorophenyl)-2,6-dipyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3/c22-17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-23-18)25-21(14-16)19-6-2-4-12-24-19/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQQZCVIAQFISL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10723819 | |
| Record name | 2~4~-(4-Fluorophenyl)-1~2~,2~2~:2~6~,3~2~-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10723819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209901-86-0 | |
| Record name | 2~4~-(4-Fluorophenyl)-1~2~,2~2~:2~6~,3~2~-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10723819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-2,6-dipyridin-2-ylpyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4).
Substitution: NaOCH3 in methanol, lithium diisopropylamide (LDA) in THF.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(4-fluorophenyl)-2,6-dipyridin-2-ylpyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 4-(4-fluorophenyl)-2,6-dipyridin-2-ylpyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors (GPCRs).
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine (CAS 919301-53-4)
- Structural Differences : Replaces the central pyridine with a pyrimidine ring and substitutes chlorine instead of fluorine on the aryl group.
- Crystallography : Pyrimidine rings exhibit distinct electronic properties (higher electron deficiency) compared to pyridine, influencing binding interactions in biological systems .
- Planarity : Fluorophenyl groups in the target compound may enhance planarity compared to bulkier chlorophenyl substituents, affecting π-π stacking in crystal lattices .
2,6-Diphenyl-4-(2-thienyl)-1,4-dihydropyridine-3,5-dicarbonitrile
- Key Features : Incorporates a thienyl group and a partially saturated dihydropyridine ring.
- Conformation: The dihydropyridine ring adopts an envelope conformation, with non-planar geometry due to saturation. This contrasts with the fully aromatic pyridine core of the target compound, which likely maintains rigidity and planarity .
- Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize the structure, a feature absent in the fully substituted aromatic target compound .
4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile
- Substituents: Methyl and cyano groups replace pyridin-2-yl groups, and the ring is partially saturated.
Physical and Spectroscopic Properties
Biological Activity
4-(4-Fluorophenyl)-2,6-dipyridin-2-ylpyridine is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including the presence of a fluorine atom, enhance its lipophilicity and metabolic stability, making it a subject of interest for potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H13FN2. The compound features a dipyridine core substituted with a 4-fluorophenyl group. This specific substitution pattern influences its reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C16H13FN2 |
| Molecular Weight | 270.29 g/mol |
| Key Functional Groups | Pyridine rings, fluorine substituent |
| Potential Applications | Antimicrobial, anticancer |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through:
- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes such as kinases and proteases, which play crucial roles in cancer cell proliferation.
- Receptor Binding : The compound may bind to G-protein coupled receptors (GPCRs), influencing signaling pathways associated with cellular growth and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. For instance:
- Bacterial Inhibition : In vitro studies demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
- Fungal Activity : The compound also displays antifungal activity against common pathogens.
Anticancer Properties
The anticancer potential of this compound has been explored through various studies:
-
Cytotoxicity Assays : It has shown cytotoxic effects on several human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Cell Line IC50 (µM) Mechanism MCF-7 15.0 Induction of apoptosis A549 12.5 Cell cycle arrest - Topoisomerase Inhibition : The compound has been evaluated for its ability to inhibit topoisomerase I and II enzymes, which are critical for DNA replication and repair.
Case Studies
Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:
- Study on Derivatives : A study synthesized various derivatives to evaluate their anticancer activity. Some derivatives exhibited enhanced potency compared to the parent compound due to modifications in the substituent groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
